Product packaging for Rugulovasine A(Cat. No.:CAS No. 26909-33-1)

Rugulovasine A

Cat. No.: B1217070
CAS No.: 26909-33-1
M. Wt: 268.31 g/mol
InChI Key: QTWQJTORJVFWAQ-XJKSGUPXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rugulovasine A is a bioactive indole alkaloid belonging to the ergot alkaloid family, produced by various Penicillium fungal species . As a research chemical, it is of significant interest in neuroscience and pharmacology due to its strong and selective binding affinity for key serotonin receptors. Studies indicate that this compound binds strongly to the 5-HT 1A , 5-HT 2A , and 5-HT 2C receptor subtypes, while lacking meaningful affinity for dopamine and α1 adrenergic receptors, making it a valuable compound for investigating the structure and function of the serotonergic system . Early pharmacological studies have demonstrated that this compound and its stereoisomer Rugulovasine B exhibit hypotensive effects in animal models, prompting further research into their cardiovascular mechanisms . The compound features a complex spirocyclic structure, and its total synthesis has been achieved through innovative strategies such as vinylogous Mannich reactions, underscoring its interest in the field of synthetic organic chemistry . This product is supplied for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. CAS Number : 26909-33-1 Molecular Formula : C 16 H 16 N 2 O 2 Molecular Weight : 268.31 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O2 B1217070 Rugulovasine A CAS No. 26909-33-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26909-33-1

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

(4S,5R)-3'-methyl-4-(methylamino)spiro[3,4-dihydro-1H-benzo[cd]indole-5,5'-furan]-2'-one

InChI

InChI=1S/C16H16N2O2/c1-9-7-16(20-15(9)19)11-4-3-5-12-14(11)10(8-18-12)6-13(16)17-2/h3-5,7-8,13,17-18H,6H2,1-2H3/t13-,16+/m0/s1

InChI Key

QTWQJTORJVFWAQ-XJKSGUPXSA-N

SMILES

CC1=CC2(C(CC3=CNC4=CC=CC2=C34)NC)OC1=O

Isomeric SMILES

CC1=C[C@@]2([C@H](CC3=CNC4=CC=CC2=C34)NC)OC1=O

Canonical SMILES

CC1=CC2(C(CC3=CNC4=CC=CC2=C34)NC)OC1=O

Synonyms

ugulovasine A
rugulovasine A monohydrochloride, (cis-(+-))-isome

Origin of Product

United States

Biosynthesis of Rugulovasine a

Genetic Basis of Biosynthesis

The genetic underpinnings of this compound biosynthesis are primarily understood through the identification and characterization of ergot alkaloid synthesis (eas) gene clusters.

Ergot alkaloid biosynthesis in fungi is typically encoded by a cluster of genes physically located together on the chromosome, known as the eas gene cluster nih.govresearchgate.net. These clusters contain core genes responsible for the early stages of ergot alkaloid production, leading to the formation of chanoclavine-I aldehyde. These core genes, including dmaW, easF, easE, easC, and easD, are conserved across many ergot alkaloid-producing fungi nih.govasm.orgwvu.edu.

The conversion of chanoclavine-I aldehyde to this compound is catalyzed by specific enzymes encoded by the easQ and easH genes nih.govasm.orgwvu.eduresearchgate.netnih.gov. easQ is hypothesized to encode an aldehyde dehydrogenase that oxidizes the aldehyde group of chanoclavine-I aldehyde, while easH encodes a dioxygenase believed to perform a crucial hydroxylation step, facilitating the lactone ring formation characteristic of this compound nih.govnih.gov. These genes are often found within partial or "satellite" gene clusters, indicating a reliance on intermediates produced by other ergot alkaloid pathways asm.orgwvu.eduasm.orgnih.govdatadryad.orgresearchgate.netnih.gov. For instance, in Aspergillus leporis, genes resembling easQ and easH were identified in separate gene clusters associated with rugulovasine production asm.orgasm.orgnih.govdatadryad.orgresearchgate.netnih.gov.

To experimentally confirm the function of these genes, heterologous expression studies have been instrumental. Researchers have introduced easQ and easH from this compound-producing fungi, such as Penicillium biforme and Aspergillus leporis, into fungal hosts engineered to accumulate the precursor, chanoclavine-I aldehyde. For example, expressing A. leporiseasQ and easH in an easA knockout strain of Metarhizium brunneum led to the accumulation of this compound, validating the roles of these genes in the biosynthetic pathway asm.orgwvu.eduasm.orgnih.govdatadryad.orgresearchgate.netnih.gov. Similarly, studies involving Penicillium camemberti genes easH and easQ in a Neosartorya fumigata mutant confirmed their involvement in this compound production nih.govwvu.edu.

Strain-Specific Biosynthetic Capacities

The ability of different fungal strains to produce this compound varies significantly. While some strains, like Penicillium biforme and Penicillium rubrum, are established producers asm.org, others, such as Aspergillus leporis, possess the relevant genes (easQ and easH) but produce this compound only sporadically, suggesting that specific environmental or nutritional cues might be necessary for its efficient synthesis asm.orgwvu.eduasm.orgnih.govdatadryad.orgresearchgate.netnih.gov. Research on Penicillium camemberti indicates that although the fungus contains the genetic machinery for this compound/B synthesis, isolates selected during cheese-making domestication may have lost this capability, producing only early pathway intermediates nih.govwvu.edu.

Halogenation in Rugulovasine Biosynthesis

Halogenation is a notable modification observed in some Rugulovasine derivatives, particularly chlorination.

The fungus Talaromyces wortmannii has been identified as a source of novel halogenated alkaloids, including the epimers 2,8-dichlororugulovasines A and B mdpi.comnih.govresearchgate.netfapesp.brmdpi.comresearchgate.net. These compounds were isolated and structurally elucidated using advanced analytical techniques such as HPLC-SPE/NMR and HRMS mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net. Preliminary genetic investigations suggest that FADH2-dependent halogenases may play a role in the biosynthesis of these chlorinated compounds mdpi.comnih.govresearchgate.netfapesp.brmdpi.com. Furthermore, the detection of brominated rugulovasines when the culture medium was supplemented with bromine sources indicates a broader potential for halogenase activity in this organism mdpi.comnih.govresearchgate.netfapesp.brmdpi.com.

Total Synthesis Strategies for Rugulovasine a and Its Stereoisomers

Major Synthetic Methodologies

Intramolecular Cyclization via Metal–Halogen Exchange

One of the foundational strategies in the total synthesis of Rugulovasine A involves intramolecular cyclization facilitated by metal–halogen exchange. This approach typically begins with a suitably functionalized indole (B1671886) derivative, often a 4-iodoindole precursor. The metal–halogen exchange, commonly achieved using organolithium reagents, generates a highly reactive carbanion. This carbanion then undergoes an intramolecular nucleophilic addition to an ester moiety, leading to the formation of a key intermediate, such as Uhle's ketone derivative acs.orgnih.govnih.govfigshare.comacs.orgmolaid.com. This cyclization step is crucial for establishing the core tricyclic structure of this compound. While effective, this method can sometimes be associated with racemization under strongly basic conditions, a factor that needs consideration given that this compound has been isolated as a racemic mixture nih.gov.

Ruthenium-Catalyzed Cyclocarbonylation and Double Bond Rearrangement

Following the formation of the tricyclic core, constructing the spirocyclic butyrolactone subunit is a critical step. Researchers have explored two distinct routes for this transformation, both involving ruthenium catalysis acs.orgnih.govfigshare.comacs.orgacs.org. One strategy employs a ruthenium-catalyzed cyclocarbonylation of an allenyl alcohol intermediate, which is typically formed via a Nozaki–Hiyama–Kishi (NHK) reaction. This process efficiently installs the lactone ring. The other route involves a special ruthenium-catalyzed double bond rearrangement, which also contributes to the formation of the characteristic spirocyclic butyrolactone moiety. These ruthenium-catalyzed reactions offer versatile pathways to assemble the complex architecture of this compound.

Vinylogous Mannich Reactions (Intermolecular and Intramolecular Variants)

The vinylogous Mannich reaction has proven to be a powerful tool in the synthesis of Rugulovasines A and B, and related alkaloids like setoclavine (B1252043) molaid.comsigmaaldrich.commdma.chnih.govacs.org. This reaction type can be employed in both intermolecular and intramolecular formats. In one approach, an intermolecular vinylogous Mannich addition of a furan (B31954) derivative to an iminium ion sets the stage for subsequent cyclization, often via an SRN1 reaction. Alternatively, an intramolecular vinylogous Mannich addition of an intermediate imine can spontaneously lead to the formation of the desired carbon skeleton sigmaaldrich.commdma.chacs.org. The facile interconversion of Rugulovasines A and B, attributed to an intramolecular vinylogous Mannich reaction, inspired these synthetic strategies acs.orgresearchgate.netmdpi.com.

Aryl Lithium Acylation Approaches

Jia's total synthesis of this compound prominently features an aryl lithium acylation approach nih.govscispace.com. This strategy involves the intramolecular nucleophilic addition of an aryllithium species, generated via metal-halogen exchange from a 4-iodoindole derivative, to an ester. This reaction is key to closing the C-ring of the molecule. The approach also highlights different strategies for the late-stage formation of the butenolide ring, demonstrating the versatility of organolithium chemistry in constructing complex indole alkaloids.

Photoredox-Catalyzed Radical Decarboxylative Cyclization Cascades

More contemporary synthetic methodologies have explored the use of photoredox catalysis. An unusual photoredox-catalyzed radical decarboxylative cyclization cascade reaction has been developed for the synthesis of 3,4-fused tricyclic indoles, which are precursors to ergot alkaloids researchgate.netuniurb.itnih.govbeilstein-journals.org. This method utilizes visible light to generate reactive radical species from γ,γ-dimethylallyltryptophan (DMAT) derivatives. These radicals then undergo cascade cyclization, providing efficient access to complex indole frameworks. This approach represents a green and efficient pathway, offering novel synthetic disconnections for ergot alkaloid biosynthesis and synthesis.

Rhodium(I)-Catalyzed Intramolecular Conjugate Addition

Rhodium(I)-catalyzed intramolecular conjugate addition, specifically the Hayashi–Miyaura reaction, offers another sophisticated route to the ergoline (B1233604) skeleton researchgate.net. This methodology involves the diastereoselective addition of D-tryptophan derivatives, functionalized with a 4-pinacolboronic ester and tethered to an activated alkene, to form the functionalized chiral tricyclic core. This approach allows for subsequent modifications to complete the fused fourth ring found in various clavine alkaloids.

Comparative Analysis of Synthetic Routes

The various synthetic strategies for this compound showcase a progression in synthetic methodology, each with its own advantages and limitations.

Metal–Halogen Exchange and Aryl Lithium Acylation : These classical organometallic approaches, particularly the intramolecular cyclization via metal–halogen exchange and aryl lithium acylation, are foundational. They effectively establish the core tricyclic indole structure acs.orgnih.govacs.orgmolaid.com. A key advantage is the direct formation of crucial carbon-carbon bonds. However, the strong basic conditions can sometimes lead to racemization, which is relevant as this compound is often isolated as a racemate nih.gov. The yield for the metal-halogen exchange step leading to Uhle's ketone derivative has been reported as 80% nih.gov.

Vinylogous Mannich Reactions : The vinylogous Mannich reaction, both intermolecular and intramolecular, is a powerful strategy, particularly given the known interconversion of Rugulovasine stereoisomers via this mechanism sigmaaldrich.commdma.chacs.org. This approach allows for the construction of key C-C bonds and the indole skeleton, often in a convergent manner. The ability to utilize this reaction, inspired by the natural product's own reactivity, highlights an elegant synthetic design.

Photoredox Catalysis : The photoredox-catalyzed radical decarboxylative cyclization cascade represents a modern, greener approach researchgate.netuniurb.itnih.govbeilstein-journals.org. It offers efficient access to complex indole frameworks through radical mechanisms, which are often difficult to achieve with conventional methods. This strategy is particularly promising for generating ergot alkaloid precursors and demonstrates the growing importance of visible-light photoredox catalysis in natural product synthesis.

Rhodium(I)-Catalyzed Conjugate Addition : Rhodium(I)-catalyzed intramolecular conjugate addition provides a diastereoselective method for constructing the chiral tricyclic core of clavine alkaloids researchgate.net. This approach is valuable for controlling stereochemistry and building complex molecular architectures efficiently.

Data Table: Summary of Key Synthetic Strategies for this compound

Synthesis StrategyKey Reaction Type(s)Primary Contribution to SynthesisNotable Features / ChallengesRepresentative Yields (if specified)
Intramolecular Cyclization via Metal–Halogen Exchange Metal–Halogen Exchange, Nucleophilic AdditionFormation of tricyclic core (Uhle's ketone derivative)Generates reactive carbanions; potential for racemization under harsh conditions.80% (for ketone formation) nih.gov
Ruthenium-Catalyzed Cyclocarbonylation and Double Bond Rearrangement Cyclocarbonylation, Double Bond RearrangementConstruction of the spirocyclic butyrolactone subunitUtilizes allenyl alcohol intermediates (via NHK) or specific rearrangements; versatile for lactone formation.Not specified in general
Vinylogous Mannich Reactions Intermolecular/Intramolecular Mannich AdditionFormation of C-C bonds and indole skeleton; inspired by natural product reactivityElegant strategy due to known interconversion of Rugulovasine stereoisomers; can be convergent.Not specified in general
Aryl Lithium Acylation Approaches Intramolecular Nucleophilic Addition of Aryllithium to EsterC-ring closure; late-stage butenolide formationUtilizes organolithium chemistry; effective for ring construction.Not specified in general
Photoredox-Catalyzed Radical Decarboxylative Cyclization Cascades Radical Cyclization, DecarboxylationAccess to 3,4-fused tricyclic indoles; ergot alkaloid precursorsGreen and efficient; utilizes visible light and radical intermediates; novel synthetic disconnections.Not specified in general
Rhodium(I)-Catalyzed Intramolecular Conjugate Addition Intramolecular Conjugate Addition (Hayashi–Miyaura reaction)Diastereoselective formation of chiral tricyclic coreControls stereochemistry; builds complex ergoline skeletons.Not specified in general

Compound List

this compound

Rugulovasine B

Setoclavine

Uhle's ketone derivative

4-iodoindole

Allenyl alcohol

Furan derivative

Iminium ion

Intermediate imine

γ,γ-dimethylallyltryptophan (DMAT)

Chanoclavine-I aldehyde

Lysergic acid

Lysergic acid amide

Fumigaclavine A

Cycloclavine

Lysergol

(+)-Mitorubrin

(−)-Mitorubrinol

(+)-Mitorubrinol acetate (B1210297)

Skyrin

Rugulosin (B17658)

8-chlororugulovasines A and B

2,8-dichlorothis compound and B

Brominated rugulovasines

Chanoclavine-I

Ergoline alkaloids

Clavine alkaloids

DMAT derivatives

5-HT1A receptor ligands

Serotonin (B10506) receptors

Dopamine (B1211576) receptors

Adrenergic neuroreceptors

Molecular and Cellular Biological Activities of Rugulovasine a

Neuroreceptor Binding Affinities

Rugulovasine A and its stereoisomers have been evaluated for their binding affinities across several key neuroreceptor families, including serotonin (B10506), dopamine (B1211576), and adrenergic receptors. These investigations have highlighted a notable selectivity for serotonin receptors over others chemistryviews.org, wikipedia.org, nih.gov, researchgate.net.

Adrenergic Receptors (α1, α2)Similarly, this compound and its related isomers show no significant binding affinity for adrenergic receptors, specifically α1 and α2 subtypeswikipedia.org,researchgate.net. The compound's pharmacological profile is characterized by its selectivity for serotonin receptors, distinguishing it from compounds that interact broadly with aminergic systemschemistryviews.org,nih.gov.

Table 1: Binding Affinities of this compound and Stereoisomers to Serotonin Receptors (In Vitro)

ReceptorAffinity / Potency (Approximate)Notes
5-HT1A~10 nM (IC50 for (+)-Rugulovasine B)Excellent affinity; strong affinity; (+)-Rugulovasine is a potent agonist (<2 nM) chemistryviews.orgnih.govfrontiersin.orgresearchgate.net
5-HT2ANanomolar activation potencyStrong binding; potent activator (for (+)-Rugulovasine B) wikipedia.orgnih.govfrontiersin.org
5-HT2CNanomolar activation potencyStrong binding; potent activator (for (+)-Rugulovasine B) wikipedia.orgnih.govfrontiersin.org
5-HT2BNanomolar activation potencyPotent activator (for (+)-Rugulovasine B) frontiersin.org
5-HT5ALow affinity / No activationNot activated (for (+)-Rugulovasine B) frontiersin.org
5-HT6Nanomolar activation potencyActivated (for (+)-Rugulovasine B) frontiersin.org
5-HT7Nanomolar activation potencyActivated (for (+)-Rugulovasine B) frontiersin.org

Table 2: Binding Affinities of this compound and Stereoisomers to Dopamine and Adrenergic Receptors (In Vitro)

ReceptorAffinity / Potency (Approximate)Notes
Dopamine D1Not meaningfulLacks meaningful binding affinity wikipedia.orgresearchgate.net
Dopamine D2LNot meaningfulLacks meaningful binding affinity wikipedia.orgresearchgate.net
Dopamine D3Not meaningfulLacks meaningful binding affinity wikipedia.orgresearchgate.net
Adrenergic α1Not meaningfulLacks meaningful binding affinity wikipedia.orgresearchgate.net
Adrenergic α2Not meaningfulLacks meaningful binding affinity wikipedia.orgresearchgate.net

Receptor Agonism and Antagonism Profiles (In Vitro Studies)

In vitro studies have characterized this compound and its stereoisomers as potent activators, primarily acting as agonists at serotonin receptors nih.gov, frontiersin.org. All four rugulovasine stereoisomers have demonstrated strong affinity for the 5-HT1A receptor and function as potent activators with nanomolar potencies nih.gov. (+)-Rugulovasine has been identified as a particularly potent agonist at the 5-HT1A receptor, with an efficacy exceeding that of LSD in some assays (<2 nM) nih.gov, frontiersin.org. Furthermore, (+)-Rugulovasine B acts as a potent activator of 5-HT2A and 5-HT2B receptors, also exhibiting nanomolar activation across several other serotonin receptor subtypes nih.gov, frontiersin.org.

Stereospecificity of Receptor Activation

Table 3: Functional Activity of Rugulovasine Stereoisomers at Serotonin Receptors (In Vitro)

ReceptorStereoisomerActivity TypePotency (Approximate)Notes
5-HT1A(+)-RugulovasineAgonist< 2 nMMost potent agonist; strong activator nih.govfrontiersin.org
5-HT1AAll four isomersAgonistNanomolarStrong activators nih.gov
5-HT2A(+)-Rugulovasine BAgonistNanomolarPotent activator nih.govfrontiersin.org
5-HT2B(+)-Rugulovasine BAgonistNanomolarPotent activator frontiersin.org
5-HT2C(+)-Rugulovasine BAgonistNanomolarPotent activator frontiersin.org

Molecular Mechanisms of Action (e.g., GPCR Conformation Induction)

This compound's biological activity is mediated through its interactions with G protein-coupled receptors (GPCRs) nih.gov, frontiersin.org. As a potent agonist, this compound likely induces conformational changes within these receptors. The activation of GPCRs typically involves a cascade where ligand binding triggers a shift from an inactive to an active state, facilitating downstream signaling pathways through interactions with G proteins mdpi.com, nih.gov. While specific molecular details regarding this compound's unique GPCR conformational induction are still under investigation, its potent agonist activity suggests it stabilizes the active conformation of its target serotonin receptors nih.gov, frontiersin.org, mdpi.com. Further research into the precise structural mechanisms, such as the induction of specific receptor conformations or allosteric modulation, could provide deeper insights into its pharmacological effects scienceopen.com, mdpi.com, plos.org.

Compound Names Mentioned:

this compound

Rugulovasine B

(+)-Rugulovasine

(-)-Rugulovasine

(+)-Rugulovasine B

(-)-Rugulovasine B

LSD (Lysergic acid diethylamide)

Pre-clinical Biological Evaluations (In Vitro and Non-Human Animal Studies)

Pre-clinical studies are essential for understanding the potential therapeutic applications and biological effects of a compound before human trials. Research on this compound and related clavine alkaloids has explored various biological activities in non-human models.

In Vivo Hypotensive Effects in Animal Models (e.g., cats)

Studies have indicated that rugulovasines, including this compound, possess hypotensive effects, meaning they can lower blood pressure. Specifically, research has shown that rugulovasines decreased blood pressure when administered to cats asm.orgresearchgate.net. Further pharmacological studies have investigated the hypotensive mechanism of this compound and B hydrochloride in anesthetized cats, detailing their effects on the cardiovascular system plos.org.

Observed Biological Effects in Day-Old Chicks

Rugulovasines have also been studied for their effects in day-old chicks. Ingestion of rugulovasines by day-old poultry caused acute toxicity, leading to death asm.org. In fact, chick death was utilized as a bioassay method to aid in the purification of rugulovasines, highlighting their potent toxicological effects in this model asm.org.

Other Reported Biological Activities of Related Clavines

The broader class of clavine alkaloids, to which this compound belongs, has been associated with a range of biological activities. These include potential anticancer, antimicrobial, anti-inflammatory, and insecticidal properties nih.govasm.org. For instance, some clavine-derived ergot alkaloids have demonstrated anti-inflammatory, antitumor, and anti-atherogenic properties nih.govresearchgate.net. Cycloclavine, another clavine alkaloid, has shown insecticidal and antiparasite activities nih.govasm.org. Additionally, certain clavine alkaloids and their derivatives have been investigated for their mutagenic effects in the Ames test, suggesting potential genotoxicity that warrants careful evaluation nih.gov. Some studies also indicate that while many clavine alkaloids may not possess direct antibacterial activity, they can act as co-adjuvants with antibiotics mdpi.com.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its biological activity. Research into clavine alkaloids, including this compound, aims to elucidate these relationships to guide the development of novel therapeutic agents.

Scientists are exploring synthetic strategies for clavine alkaloids to enable iterative SAR investigations wm.edu. These studies aim to understand how modifications to the core ergoline (B1233604) scaffold can mitigate undesirable drug side effects and optimize therapeutic benefits wm.edudntb.gov.ua. For example, investigations into the binding and activation of stereoisomers of rugulovasine at various CNS receptors are part of SAR studies, aiming to correlate structural features with specific pharmacological effects frontiersin.orgnih.gov. The ability to stereoselectively synthesize derivatives of the clavine alkaloid scaffold is key to identifying compounds with the highest clinical benefit and a lower risk profile pitt.edu.

Compound List:

this compound

Rugulovasine B

Chanoclavine-I

Chanoclavine-I aldehyde

Lysergic acid

Isolysergic acid

Fumigaclavines

Cycloclavine

Elymoclavine

Agroclavine

Festuclavine

Lysergol

Ergometrine

Ergotamine

Ergovaline

Paspaclavine

Aurantioclavine

Communesins

Secofumigaclavine B

Derivatization and Analogue Development

Synthetic Methodologies for Rugulovasine Analogues

Research has focused on developing efficient and enantioselective synthetic routes to access Rugulovasine A and its stereoisomers. A unified enantioselective synthesis strategy has been reported, which combines enantiomers of 4-amino Uhle's ketone with methacrylate (B99206) derivatives. This approach utilizes the Dreiding–Schmidt reaction to construct the unsaturated oxaspirolactone moiety, followed by Fukuyama alkylation to yield the N-methyl secondary amine chemistryviews.orgresearchgate.netacs.orgresearchgate.net. This modular and divergent synthesis allows for the rapid preparation of all rugulovasine stereoisomers researchgate.net. Alternative methods have also explored the use of metal-catalyzed reactions, such as Rh(II)-catalyzed insertion of heterocyclic carbenes into O-H bonds, to create spirocyclic scaffolds researchgate.net. Furthermore, total synthesis approaches have been described that employ Uhle's ketone derivatives, with strategies involving Prins cyclization and metal-halogen exchange to build the core structure acs.orgresearchgate.netnih.govacs.org.

Introduction of Halogen Atoms (e.g., Chlorination, Bromination)

Halogenated derivatives of this compound have been identified and synthesized, offering insights into the impact of halogenation on the compound's properties. Talaromyces wortmannii has been found to produce 2,8-dichlororugulovasines A and B, as well as brominated rugulovasines when the cultivation medium is supplemented with bromine sources mdpi.comresearchgate.net. These studies have characterized the structures of these halogenated analogues using spectroscopic techniques like NMR and HRMS mdpi.comresearchgate.net. The introduction of chlorine atoms, for instance, at the C-8 position, has been reported in previous studies mdpi.comresearchgate.netnih.gov. The synthesis of these halogenated compounds is of interest due to the prevalence of halogenated natural products and their diverse bioactivities mdpi.comresearchgate.netresearchgate.net.

N-Trideuteromethylated Analogues

The synthesis of N-trideuteromethylated analogues of this compound has been achieved as part of broader synthetic efforts researchgate.netx-mol.net. The incorporation of deuterium (B1214612) (D) in place of hydrogen (H) at the methyl group (CD₃) is a common strategy in drug development to modify metabolic stability and pharmacokinetic profiles pharmafocusasia.comgabarx.comnih.govselvita.com. While specific studies detailing the biological evaluation of this compound's N-trideuteromethylated analogues are limited in the provided search results, the synthesis of these compounds indicates their potential utility in metabolic studies or as probes for understanding drug metabolism, a key aspect of analogue development researchgate.netx-mol.net. Deuteration can alter metabolic pathways, potentially leading to improved drug efficacy, safety, or altered metabolite profiles pharmafocusasia.comgabarx.comnih.govselvita.com.

Role of Analogues in Probing Receptor Selectivity and Pharmacological Profiles

This compound analogues have been instrumental in elucidating the compound's interactions with biological targets, particularly neurotransmitter receptors. Studies have shown that this compound and its stereoisomers exhibit selectivity for serotonin (B10506) (5-HT) receptors over dopamine (B1211576) and adrenergic receptors chemistryviews.orgresearchgate.netwikipedia.orgnih.govfrontiersin.org. Specifically, (+)-Rugulovasine B has been identified as a potent ligand for the 5-HT1A receptor, and all tested stereoisomers demonstrated strong activation of this receptor chemistryviews.orgresearchgate.netnih.govfrontiersin.org. These findings highlight the importance of stereochemistry in determining receptor binding affinity and activity chemistryviews.orgresearchgate.netnih.govfrontiersin.org. By synthesizing and testing various stereoisomers and potentially modified analogues, researchers can map the SAR of this compound, aiming to identify derivatives with enhanced selectivity and desired pharmacological profiles for potential therapeutic applications. The ability to synthetically access all stereoisomers is crucial for these detailed SAR studies chemistryviews.orgresearchgate.net.

Compound List

this compound

Rugulovasine B

Chlororugulovasines A and B

2,8-Dichlororugulovasines A and B

Brominated Rugulovasines

Advanced Analytical Methodologies in Rugulovasine Research

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is indispensable in natural product research for providing accurate mass measurements, which are crucial for determining elemental compositions and identifying unknown compounds. Its application in Rugulovasine A research has been pivotal in discovering and characterizing new congeners and understanding metabolic pathways.

Ultra-High-Performance Liquid Chromatography coupled with Diode Array Detection (DAD) and High-Resolution Mass Spectrometry (UHPLC-DAD-HRMS) serves as a powerful platform for the dereplication of metabolites. This technique enables the rapid identification of known compounds within complex mixtures by comparing their mass spectral data and UV-Vis profiles against databases. In the study of this compound, UHPLC-DAD-HRMS was employed to guide the detection of novel halogenated alkaloids co-produced by Talaromyces wortmannii mdpi.comnih.govfapesp.br. By analyzing accurate masses and fragmentation patterns, researchers could identify compounds similar to known Rugulovasine structures, thereby streamlining the discovery process and focusing efforts on potentially new entities mdpi.comnih.govfrontiersin.org. The technique allows for the acquisition of detailed mass spectral data, including base peak chromatograms (BPC), which are essential for initial compound screening mdpi.com.

Tandem mass spectrometry (MS/MS) coupled with HRMS (Tandem MS/HRMS) provides deeper insights into the structural features of compounds by analyzing their fragmentation patterns. This is particularly valuable for the rationalization of congeners—compounds that are structurally related but differ slightly. In this compound research, Tandem MS/HRMS data analysis was instrumental in supporting the structural characterization of brominated congeners. By examining the product ions and their fragmentation pathways, researchers could deduce the positions of bromine atoms and confirm the backbone structures of these related alkaloids mdpi.comnih.govresearchgate.nethpcr.jp. This method allows for the establishment of fragmentation profiles that aid in distinguishing between closely related isomers and confirming the presence and location of specific modifications, such as halogenation mdpi.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for definitive structural elucidation of organic molecules. Its ability to provide detailed information about the connectivity and spatial arrangement of atoms makes it indispensable for confirming the structures of novel compounds.

One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides fundamental information about the chemical environment of protons and carbons. Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), further reveal through-bond and through-space correlations between nuclei, enabling the complete mapping of molecular structures mdpi.comemerypharma.com. Studies on this compound and its novel congeners, such as the 2,8-dichlorinated derivatives, relied heavily on 1D and 2D NMR data for structural elucidation mdpi.comnih.govresearchgate.netresearchgate.net. The analysis of ¹H-NMR spectra, including chemical shifts, multiplicities, and coupling constants, along with HMBC correlations, allowed for the assignment of specific atoms and the determination of relative configurations, confirming the presence of characteristic structural motifs mdpi.comresearchgate.net. For instance, the analysis of vinylic protons and aromatic proton signals, along with their coupling constants, provided key data for distinguishing epimers and assigning structures mdpi.comresearchgate.net.

Table 1: Key ¹H-NMR Data for Dichlorinated Rugulovasines

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Basis
2,8-Dichlorothis compoundH-67.11doublet7.8Aromatic proton, ortho-positioned
H-76.77doublet7.8Aromatic proton, ortho-positioned
2,8-Dichlororugulovasine BH-67.11doublet7.8Aromatic proton, ortho-positioned
H-76.74doublet7.8Aromatic proton, ortho-positioned

Note: Data is representative based on typical NMR analysis for distinguishing isomers.

Hyphenating High-Performance Liquid Chromatography (HPLC) with Solid-Phase Extraction (SPE) and then NMR (HPLC-SPE/NMR) offers a powerful approach for the isolation and direct structural analysis of compounds, particularly from complex matrices or when only small quantities are available. This technique involves post-column trapping of analytes onto SPE cartridges, followed by elution with deuterated solvents directly into the NMR probe mdpi.comijprs.com. This method significantly enhances sensitivity by concentrating analytes, enabling the acquisition of high-quality 1D and 2D NMR data, even for low-abundance compounds ijprs.com. In the context of this compound research, a HPLC-SPE/NMR hyphenated system was successfully used to purify and identify the epimers 2,8-dichlororugulovasines A and B, facilitating their definitive structural characterization mdpi.com. This approach combines the separation power of HPLC with the structural elucidation capabilities of NMR, providing a more direct route to structural confirmation ijprs.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique widely employed for the detection and quantification of compounds in various matrices. It combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry.

LC-MS, particularly in its tandem MS/MS configuration, is crucial for accurately quantifying this compound and its related compounds. This method allows for the selective detection of target analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns, even in complex biological or fungal extracts researchgate.netunc.edursc.orgmdpi.com. The technique is amenable to method development for quantitative assays, where parameters such as retention times, precursor ion/product ion transitions, and calibration curves are established to ensure reliable measurements unc.edumdpi.com. While specific quantitative data for this compound in the provided search results were not detailed in a tabular format, the general application of LC-MS/MS for quantifying alkaloids, including those with similar structures, highlights its importance in this field researchgate.netmdpi.com. LC-MS provides the sensitivity and specificity required for detecting and measuring the levels of this compound and its congeners, supporting studies on their production, distribution, or metabolic fate.

Future Research Directions and Potential Applications

Development of Scalable Access to Enantiopure Rugulovasine Stereoisomers and Analogues

A significant bottleneck in the study of many natural products, including the clavine alkaloids, is the limited availability of material from fungal sources. chemistryviews.orgnih.gov This scarcity hinders comprehensive biological and toxicological evaluation. chemistryviews.org Therefore, a primary research direction is the development of efficient and scalable chemical syntheses.

Recent breakthroughs have provided a unified and enantioselective pathway to all four stereoisomers of rugulovasine. chemistryviews.org A notable strategy involves a divergent approach starting from an enantiopure 4-amino Uhle's ketone derivative. chemistryviews.orgresearchgate.net Key steps in this synthesis include a Dreiding-Schmidt reaction to construct the characteristic unsaturated oxaspirolactone unit, followed by a Fukuyama methylation to install the N-methyl group. chemistryviews.org An alternative concise total synthesis of rugulovasine A has also been achieved using a ruthenium-catalyzed cyclocarbonylation to form the spirocyclic butyrolactone subunit. nih.govacs.org

These synthetic routes are significant because they provide access to enantiomerically pure forms of not only the naturally occurring (-)-rugulovasine A and (+)-rugulovasine A but also their synthetic stereoisomers, (+)-rugulovasine B and (-)-rugulovasine B, for the first time. chemistryviews.orgresearchgate.net The modularity of these synthetic strategies is a crucial advantage, as it allows for the generation of a diverse range of analogues. researchgate.net Future work will likely focus on optimizing these routes for large-scale production and expanding the synthetic toolbox to generate novel analogues with modified scaffolds. This improved access is the foundational step required for all other avenues of research, from detailed biological studies to the development of new chemical tools. chemistryviews.orgresearchgate.net

Elucidation of Comprehensive Structure-Activity Relationships for Receptor Modulation

With synthetic access to all four stereoisomers, researchers have begun to dissect the structure-activity relationships (SAR) of the rugulovasine family. Initial screenings have tested the binding affinities of the enantiopure stereoisomers against a panel of neurotransmitter receptors, including dopamine (B1211576), adrenergic, and serotonin (B10506) receptors. chemistryviews.orgresearchgate.net

The results revealed a clear and promising selectivity for serotonin receptors over the others. chemistryviews.orgresearchgate.net Specifically, the compounds demonstrated excellent affinity for the 5-HT1A serotonin receptor subtype. chemistryviews.orgresearchgate.net The preliminary biological evaluation highlighted that (+)-rugulovasine B is the most compelling isomer, showing high potency and selectivity for serotonin receptors. chemistryviews.orgresearchgate.net In contrast, its enantiomer, (-)-rugulovasine B, was found to be less potent. researchgate.net This stereospecificity in binding underscores the importance of absolute configuration in the interaction between the rugulovasine scaffold and its biological targets.

Future research will need to expand on this preliminary data to build a comprehensive SAR model. This will involve:

Synthesizing a wider array of analogues with systematic modifications to the tetracyclic core, the spiro-lactone ring, and the N-methyl group.

Quantitative analysis of binding affinities and functional activities (e.g., agonist, antagonist, or partial agonist activity) at a broader range of serotonin receptor subtypes.

Computational modeling and docking studies to visualize the binding modes of different isomers and analogues within the receptor's binding pocket.

This detailed SAR understanding is essential for fine-tuning the molecule's properties to enhance potency and selectivity for a specific therapeutic target.

Table 1: Preliminary Receptor Binding Profile of Rugulovasine Stereoisomers

Stereoisomer Primary Target Family Specific High-Affinity Receptor Key Finding
(+)-Rugulovasine A Serotonin 5-HT1A Shows selectivity for serotonin receptors. chemistryviews.orgresearchgate.net
(-)-Rugulovasine A Serotonin 5-HT1A Shows selectivity for serotonin receptors. chemistryviews.orgresearchgate.net
(+)-Rugulovasine B Serotonin 5-HT1A Most potent and selective isomer in preliminary screens. chemistryviews.orgresearchgate.net

Exploration of Therapeutic Potential in Pre-clinical Models

The selective and potent modulation of serotonin receptors, particularly the 5-HT1A receptor, by rugulovasine stereoisomers suggests potential therapeutic applications in a variety of neurological and psychiatric disorders. The 5-HT1A receptor is a well-established target for drugs treating anxiety, depression, and other central nervous system (CNS) conditions. The availability of enantiomerically pure rugulovasines now makes it possible to rigorously evaluate this potential in preclinical models. chemistryviews.org

Future research will involve moving from in vitro binding assays to cell-based and animal models to assess the functional consequences of receptor engagement. nih.govmdpi.com This typically involves a tiered approach:

In vitro functional assays: Determining whether the compounds act as agonists, antagonists, or allosteric modulators at the 5-HT1A receptor and other serotonin receptors.

Cell-based models: Using neuronal cell lines to study downstream signaling pathways affected by rugulovasine treatment.

In vivo animal models: Employing established rodent models of disease (e.g., models for anxiety or depression) to assess the behavioral effects of rugulovasine administration. mdpi.com These studies are crucial for establishing proof-of-concept and evaluating the potential for therapeutic efficacy. mdpi.com

The development of novel therapies is often limited by factors such as the inability of drugs to cross the blood-brain barrier. nih.gov Therefore, preclinical studies will also need to investigate the pharmacokinetic properties of promising rugulovasine analogues to ensure they can reach their target in the CNS.

Deeper Understanding of Biosynthetic Enzyme Promiscuity and Pathway Diversification

The natural co-occurrence of this compound and B in fungi like Penicillium variabile suggests a fascinating biosynthetic process. nih.gov The formation of these complex alkaloids is governed by a series of enzymatic reactions. The composition of the culture medium has been shown to influence the production of rugulovasines, indicating that the biosynthetic machinery can be regulated by external factors. nih.gov

A key area for future research is to investigate the enzymes involved in the rugulovasine biosynthetic pathway. There is evidence to suggest that some of these enzymes may exhibit promiscuity, meaning they can accept and process multiple different substrates. For example, the chemoenzymatic synthesis of related dimeric anthraquinones like rugulosin (B17658) B and C supports the hypothesis that dimerization can occur between variously substituted monomeric intermediates, pointing to flexible enzymatic activity. nih.gov

Understanding this enzymatic promiscuity could be exploited for biotechnological applications. By feeding the fungal cultures with synthetic, non-natural precursor molecules (a process known as precursor-directed biosynthesis), it may be possible to coax the organism into producing novel, "unnatural" rugulovasine analogues. This approach, combined with genetic engineering of the biosynthetic pathway enzymes, represents a powerful strategy for diversifying the rugulovasine scaffold beyond what is achievable through traditional chemical synthesis.

Application in Chemical Biology Tools and Hybrid Molecule Development

Beyond their direct therapeutic potential, this compound and its analogues are valuable scaffolds for the development of chemical biology tools. These tools are designed to probe biological systems, helping to elucidate the function of specific proteins or pathways.

A significant step in this direction has already been taken with the synthesis of N-trideuteromethylated (containing deuterium (B1214612), a heavy isotope of hydrogen) derivatives of this compound and B. researchgate.net These isotopically labeled compounds are invaluable for use in metabolic stability studies and as internal standards in quantitative mass spectrometry-based assays, allowing for precise tracking and measurement of the compound in biological samples.

Future work could focus on developing a wider range of chemical probes. This could include:

Affinity probes: Attaching a reactive group to the rugulovasine scaffold to allow for covalent labeling of its receptor target, aiding in receptor identification and structural studies.

Fluorescent probes: Conjugating a fluorescent dye to a rugulovasine analogue to visualize the localization of its target receptors in cells and tissues via microscopy.

Hybrid molecules: The concept of fusing the pharmacologically active core of rugulovasine with another molecular entity to create a hybrid molecule with a dual mode of action is an exciting prospect. researchgate.net For instance, linking a rugulovasine derivative to another pharmacophore could yield a compound that interacts with two different targets simultaneously, potentially leading to synergistic therapeutic effects.

The development of these specialized tools will not only advance our understanding of the rugulovasine family's own mechanism of action but will also provide powerful new reagents for the broader study of serotonergic systems.

Q & A

Q. What are the key methodological challenges in isolating Rugulovasine A from natural sources?

Isolating this compound requires optimizing extraction protocols to account for its structural instability and low natural abundance. Techniques like preparative HPLC coupled with mass spectrometry are critical for purification, while solvent systems (e.g., methanol-chloroform gradients) must minimize degradation . Researchers should validate purity via NMR (¹H/¹³C) and compare retention times with synthetic standards to address co-elution issues .

Q. How can researchers design bioactivity screening assays for this compound?

Bioactivity assays should align with the compound’s reported mechanisms (e.g., serotonin receptor modulation). Use receptor-binding assays (e.g., 5-HT2A/5-HT2C) with radioligand displacement methods, ensuring negative controls (e.g., ketanserin) and dose-response curves (IC₅₀ calculations). For cytotoxicity screening, employ MTT assays on cell lines like SH-SY5Y, with rigorous normalization to solvent controls .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

A combination of 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) is necessary to resolve its complex indole alkaloid framework. X-ray crystallography may be required to confirm stereochemistry, particularly for C-3 and C-15 chiral centers .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved?

Discrepancies in bioavailability or metabolic stability (e.g., hepatic clearance rates) often arise from model-specific variables. Use in vitro-in vivo extrapolation (IVIVE) with hepatocyte microsomes and parallel artificial membrane permeability assays (PAMPA) to reconcile differences. Cross-validate findings using LC-MS/MS quantification in rodent plasma .

Q. What experimental strategies optimize this compound’s synthetic yield?

Improving yield involves optimizing Stille coupling or Pictet-Spengler cyclization steps. Design fractional factorial experiments to test variables: catalyst loading (e.g., Pd(PPh₃)₄), temperature (60–100°C), and protecting groups (Boc vs. Fmoc). Use response surface methodology (RSM) to identify optimal conditions .

Q. How do researchers assess this compound’s selectivity across receptor subtypes?

Employ functional assays (e.g., calcium flux or cAMP accumulation) across a panel of serotonin receptors (5-HT1A–7). Calculate selectivity ratios (EC₅₀/IC₅₀) and use computational docking (AutoDock Vina) to map binding interactions. Cross-reference with mutagenesis studies to validate key residues (e.g., Asp155 in 5-HT2A) .

Q. What statistical approaches are suitable for analyzing dose-dependent effects in this compound studies?

Non-linear regression (log[inhibitor] vs. response) in GraphPad Prism is standard for IC₅₀ determination. For multi-parametric data (e.g., gene expression), apply principal component analysis (PCA) or hierarchical clustering. Address outliers via Grubbs’ test and ensure power analysis (α=0.05, β=0.2) during experimental design .

Methodological Frameworks for Research Design

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research questions?

  • Feasible: Prioritize in silico screening before costly synthesis.
  • Novel: Investigate understudied targets (e.g., 5-HT6 receptor).
  • Ethical: Adhere to OECD guidelines for animal studies (e.g., 3R principles).
  • Relevant: Align with gaps in neuropsychopharmacology, such as treatment-resistant depression .

Q. What strategies mitigate bias in this compound’s in vivo efficacy studies?

Use randomized, blinded crossover designs in rodent models of depression (e.g., forced swim test). Include vehicle and positive controls (e.g., fluoxetine). Perform post-hoc histopathology to rule out off-target effects .

Data Interpretation and Validation

Q. How should researchers address inconsistencies in this compound’s reported mechanisms of action?

Apply orthogonal validation: Combine knockdown (siRNA) and overexpression models in cell-based assays. Cross-validate with in situ hybridization or Western blotting for downstream effectors (e.g., CREB phosphorylation). Use meta-analysis to compare findings across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rugulovasine A
Reactant of Route 2
Rugulovasine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.